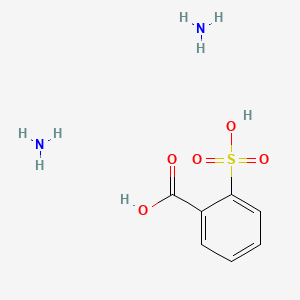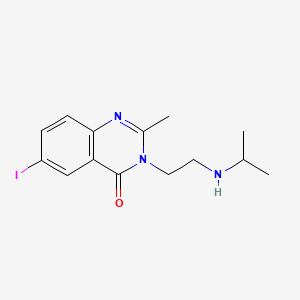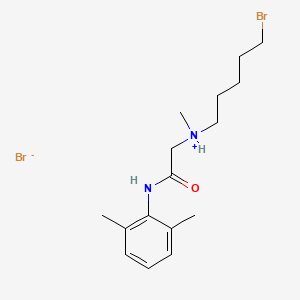![molecular formula C10H13N3O B13755455 4-isopropyl-1-methyl-1H-pyrazolo[4,3-b]pyridin-5(4H)-one CAS No. 1184920-59-9](/img/structure/B13755455.png)
4-isopropyl-1-methyl-1H-pyrazolo[4,3-b]pyridin-5(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-isopropyl-1-methyl-1H-pyrazolo[4,3-b]pyridin-5(4H)-one is a heterocyclic compound that belongs to the pyrazolopyridine family
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-isopropyl-1-methyl-1H-pyrazolo[4,3-b]pyridin-5(4H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-aminopyrazoles with α,β-unsaturated 2-acyl imidazoles under Friedel–Crafts-type alkylation/cyclization conditions . This reaction is catalyzed by chiral-at-metal Rh(III) complexes, yielding the desired product with high enantioselectivity and yield .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply.
Análisis De Reacciones Químicas
Types of Reactions
4-isopropyl-1-methyl-1H-pyrazolo[4,3-b]pyridin-5(4H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible due to the presence of reactive sites on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Aplicaciones Científicas De Investigación
4-isopropyl-1-methyl-1H-pyrazolo[4,3-b]pyridin-5(4H)-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly as inhibitors of enzymes like HSP90.
Organic Synthesis: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science:
Mecanismo De Acción
The mechanism of action of 4-isopropyl-1-methyl-1H-pyrazolo[4,3-b]pyridin-5(4H)-one involves its interaction with specific molecular targets. For instance, as an HSP90 inhibitor, it binds to the N-terminal ATP binding site of HSP90α and HSP90β, disrupting their function and leading to the degradation of client proteins . This mechanism is crucial for its potential therapeutic effects in cancer treatment.
Comparación Con Compuestos Similares
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar structural features and biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its CDK2 inhibitory activity.
Uniqueness
4-isopropyl-1-methyl-1H-pyrazolo[4,3-b]pyridin-5(4H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to selectively inhibit HSP90α and HSP90β sets it apart from other similar compounds .
Propiedades
Número CAS |
1184920-59-9 |
|---|---|
Fórmula molecular |
C10H13N3O |
Peso molecular |
191.23 g/mol |
Nombre IUPAC |
1-methyl-4-propan-2-ylpyrazolo[4,3-b]pyridin-5-one |
InChI |
InChI=1S/C10H13N3O/c1-7(2)13-9-6-11-12(3)8(9)4-5-10(13)14/h4-7H,1-3H3 |
Clave InChI |
BYAKACJHEFKYHA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N1C(=O)C=CC2=C1C=NN2C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


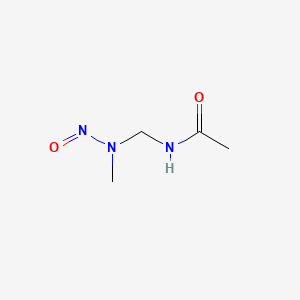
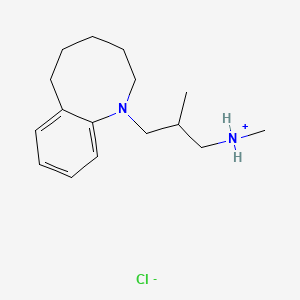

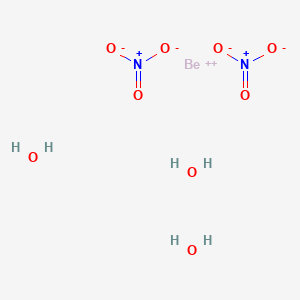
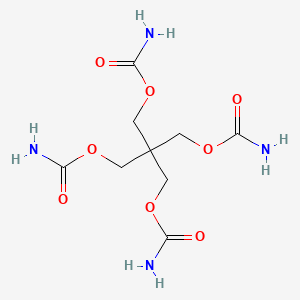
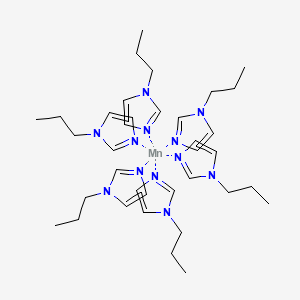
![3-[2-(7-Bromo-2-quinolinyl)ethenyl]-benzaldehyde](/img/structure/B13755395.png)

